molecular formula C13H8ClFO2 B12075850 4-Fluorophenyl 4-chlorobenzoate CAS No. 29558-88-1

4-Fluorophenyl 4-chlorobenzoate

Cat. No.: B12075850
CAS No.: 29558-88-1
M. Wt: 250.65 g/mol
InChI Key: QFOOQWZABMLXPS-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H8ClFO2. It is a member of the ester family, specifically a benzoate ester, where the ester linkage connects a 4-fluorophenyl group to a 4-chlorobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Hydrolysis: 4-Chlorobenzoic acid and 4-fluorophenol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4-Fluorophenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-chlorobenzoate largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.

    4-Chlorophenyl 4-fluorobenzoate: Similar structure but with the fluorine and chlorine atoms swapped.

    4-Fluorophenyl benzoate: Lacks the chlorine atom on the benzoate ring.

Uniqueness

4-Fluorophenyl 4-chlorobenzoate is unique due to the specific positioning of the fluorine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

CAS No.

29558-88-1

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

(4-fluorophenyl) 4-chlorobenzoate

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H

InChI Key

QFOOQWZABMLXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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